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Compound of Interest |

Compound Name: Decyiltrimethylammonium
CAS No.: 15053-09-5
Cat. No.: B084703
- 7

Executive Summary

Objective: To provide a robust, chemically grounded protocol for isolating high-molecular-
weight genomic DNA from recalcitrant plant tissues using Decyltrimethylammonium bromide
(DTAB).

Context: While Cetyltrimethylammonium bromide (CTAB) is the industry standard for plant DNA
extraction, it frequently suffers from solubility issues at room temperature and co-precipitation
of specific polysaccharides in "difficult” plant species (e.g., Theobroma cacao, Gossypium spp.,
and woody ornamentals). DTAB, a structural analog with a shorter alkyl chain (

VS.

), offers higher aqueous solubility and a distinct critical micelle concentration (CMC), making it
a superior alternative for tissues where CTAB fails to yield clean DNA.

Audience: Molecular biologists, plant geneticists, and assay developers requiring high-purity
DNA for NGS, PCR, and Southern Blotting.

Scientific Mechanism & Rationale (E-E-A-T)
The Cationic Surfactant Mechanism
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Both DTAB and CTAB are cationic surfactants that function by:
 Lysis: Solubilizing cellular membranes by interacting with the lipid bilayer.

o Complexation: Forming electrostatic complexes with the negatively charged phosphate
backbones of DNA and polysaccharides.

The "Salt Switch" Principle:

e High Salt (>0.7 M NaCl): The surfactant-DNA complex remains soluble. The surfactant binds
to polysaccharides and proteins, which are then removed during organic solvent extraction
(Chloroform).

e Low Salt (<0.4 M NaCl): The surfactant-DNA complex precipitates. (Note: This protocol
utilizes the High Salt method to keep DNA in solution while stripping contaminants).

Why DTAB? (The Expert Insight)
The critical differentiator is the Critical Micelle Concentration (CMC) and Krafft Point.
e CTAB (

): Low CMC (~1 mM).[1] It precipitates easily below 15°C or in high-salt buffers if not kept
warm, leading to inconsistent lysis and lower yields.

e DTAB (

): Higher CMC (~14-15 mM). It remains fully soluble at room temperature even in high-salt
matrices. This ensures consistent detergent activity throughout the lysis step and prevents
the "jelly-like" surfactant precipitation often seen with CTAB in polysaccharide-rich samples.

Comparative Analysis: DTAB vs. CTAB
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S Cetyltrimethylammonium Decyltrimethylammonium
eature
bromide (CTAB) bromide (DTAB)
Alkyl Chain Length (Hexadecyl) (Decyl)
Critical Micelle Conc. ~1 mM ~14-15 mM
Solubility Poor at RT; requires heating Excellent at RT
) Good, but can co-precipitate Excellent; distinct binding
Polysaccharide Removal )
DNA profile

Recalcitrant, starchy, or latex-

Primary Use Case General plant leaves o
rich tissues

Reagent Preparation

Safety Warning: Chloroform is a carcinogen and volatile. Work in a fume hood.

Optimized DTAB Extraction Buffer (100 mL)

Store at Room Temperature. Do not refrigerate.
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Component Concentration Amount for 100 mL  Function

Membrane lysis;
DTAB 3% (W/v) 3.0g Polysaccharide

complexing

Prevents DNA-DTAB

NacCl 15M 8.76 g S
precipitation

Tris-HCI (pH 8.0) 100 mM 10 mL (1M stock) pH buffering
Chelates

EDTA (pH 8.0) 20 mM 4 mL (0.5M stock)
(inhibits DNases)
Binds

PVP-40 1-2% (wiv) 1.0-20g

polyphenols/tannins

Add fresh (20 Reduces protein

0.2% (v/v)

-Mercaptoethanol disulfides; Antioxidant

L per 10 mL)

Step-by-Step Protocol
Phase 1: Tissue Disruption & Lysis

» Preparation: Preheat the DTAB Extraction Buffer to 65°C. Add

-mercaptoethanol immediately before use.[2][3][4]

¢ Grinding: Grind 100 mg of fresh young leaf tissue (or 20 mg lyophilized) in liquid nitrogen
using a mortar and pestle.

o Expert Tip: Grind until the powder is white/pale green. Coarse grinding traps DNA inside
cell wall debris.

e Lysis: Transfer powder to a 2.0 mL microcentrifuge tube. Immediately add 700

L of hot DTAB Buffer.

 Incubation: Vortex vigorously for 10 seconds. Incubate at 65°C for 45-60 minutes. Invert the
tube every 10 minutes to ensure homogenized lysis.

© 2026 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.mpbio.com/tw/how-to-make-and-use-common-dna-extraction-buffers
https://www.mbari.org/wp-content/uploads/2015/11/CTAB-DNA-Extract_GenomeSeq-quality.pdf
https://www.k-state.edu/wgrc/resources/electronic_lab/plant_genomic_dna_isolation_gish.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Phase 2: Phase Separation (De-proteinization)

o Organic Extraction: Add 700

L of Chloroform:lsoamyl Alcohol (24:1).

o Emulsification: Mix by inversion for 10 minutes (do not vortex vigorously at this stage to
avoid shearing high-MW DNA).

o Centrifugation: Centrifuge at 12,000

g for 10 minutes at Room Temperature.

o Observation: You will see three layers: Bottom (organic/green), Interface (white
debris/proteins), Top (aqueous DNA phase).

o Transfer: Carefully transfer the top aqueous phase (~500

L) to a new tube. Avoid the interface.

Phase 3: DNA Precipitation[5][6]

» Precipitation: Add 0.7 volumes (~350

L) of Isopropanol (room temperature).

o Note: Cold isopropanol encourages polysaccharide precipitation. Room temp is preferred
for dirty samples.

 Inversion: Gently invert 20-30 times. You should see white DNA threads (the "medusa”).[1]
o Pelleting: Centrifuge at 12,000

g for 15 minutes.

e Wash: Decant supernatant.[1][5] Add 1 mL of 70% Ethanol. Dislodge the pellet gently.[3][5]
Centrifuge for 5 minutes.

e Dry & Elute: Remove ethanol. Air dry for 5-10 minutes (do not over-dry). Resuspend in 50—
100
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L TE Buffer or Nuclease-free water.

Visualization of Workflows
Experimental Workflow (DOT Diagram)
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Plant Tissue (100mg)

Grind in Liquid N2

Disrupt Cell Wall

Lysis: 3% DTAB, 1.5M NacCl
65°C, 60 min

Solubilize Membranes

Centrifuge 12,000xg

Remove Proteins/Debris

Recover Aqueous Phase
(Contains DNA)

Precipitation
+0.7 vol Isopropanol

Wash 70% Ethanol

Elute in TE Buffer

Click to download full resolution via product page
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Caption: Step-by-step workflow for DTAB-mediated plant DNA extraction, highlighting critical
phase separation and recovery points.[1][2][4][6][71[5][8][9][10]

Mechanism of Action (DOT Diagram)
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Caption: Mechanistic interaction: High salt concentration prevents DTAB-DNA precipitation,
allowing DTAB to selectively complex with polysaccharides for removal.

Troubleshooting Guide (Trustworthiness)
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Symptom Probable Cause Corrective Action

Increase PVP to 3% in lysis

] Polyphenol oxidation or buffer. Use room temp
Brown/Viscous Pellet _ -
Polysaccharide carryover Isopropanol (cold precipitates
sugars).

Ensure tissue is pulverized to
Low Yield Incomplete grinding or lysis fine dust. Extend lysis time to
90 min.

Cut pipette tips (wide-bore). Do
DNA Shearing Mechanical stress not vortex after adding

Isopropanol.

Do not dry pellet >15 mins.
Insoluble Pellet Over-drying Dissolve at 65°C for 10 mins if

necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://pdf.benchchem.com/1196/Decyltrimethylammonium_Bromide_DTAB_vs_Cetyltrimethylammonium_Bromide_CTAB_for_Plant_DNA_Extraction_A_Comparative_Guide.pdf
https://www.mpbio.com/tw/how-to-make-and-use-common-dna-extraction-buffers
https://www.mbari.org/wp-content/uploads/2015/11/CTAB-DNA-Extract_GenomeSeq-quality.pdf
https://www.k-state.edu/wgrc/resources/electronic_lab/plant_genomic_dna_isolation_gish.html
https://www.k-state.edu/wgrc/resources/electronic_lab/plant_genomic_dna_isolation_gish.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11788905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11788905/
http://public.gettysburg.edu/~rkerney/Protocols/MolecularBiology/DNAExtraction.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_DTAB_Based_DNA_Extraction_for_PCR_Applications.pdf
https://www.arabidopsis.org/api/download-files/download?filePath=Protocols/compleat_guide/3_CTAB_DNA_extraction.pdf
https://www.protocols.io/en/view/optimized-ctab-dna-extraction-for-different-tissue-14egn9y8pl5d/v1
https://www.protocols.io/en/view/optimized-ctab-dna-extraction-for-different-tissue-14egn9y8pl5d/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5315379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5315379/
https://www.benchchem.com/product/b084703#protocol-for-plant-dna-extraction-using-decyltrimethylammonium-bromide
https://www.benchchem.com/product/b084703#protocol-for-plant-dna-extraction-using-decyltrimethylammonium-bromide
https://www.benchchem.com/product/b084703#protocol-for-plant-dna-extraction-using-decyltrimethylammonium-bromide
https://www.benchchem.com/product/b084703#protocol-for-plant-dna-extraction-using-decyltrimethylammonium-bromide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b084703?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact
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